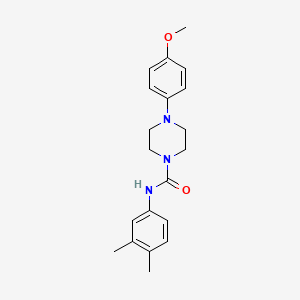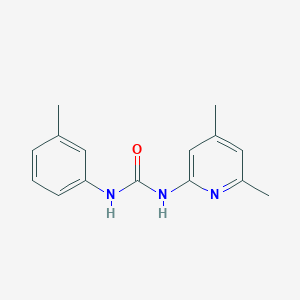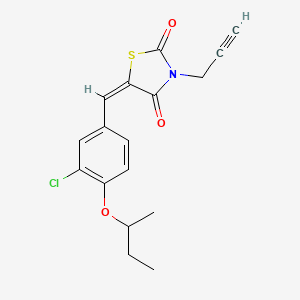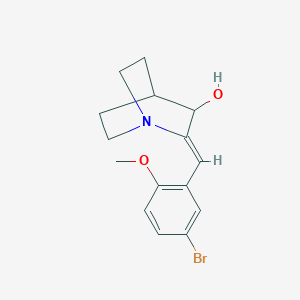
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as DMPP, is a chemical compound that belongs to the piperazine family. DMPP has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, several studies have suggested that this compound acts as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors. These actions are believed to contribute to the antipsychotic and antidepressant effects of this compound. Additionally, this compound has been reported to modulate the activity of several neurotransmitter systems, including glutamate, GABA, and acetylcholine, which may also contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate several biochemical and physiological processes in animal models. For example, this compound has been reported to increase the levels of several neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which suggests its potential use in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. For example, this compound is relatively easy to synthesize, and its chemical properties are well-characterized. Additionally, this compound exhibits potent pharmacological effects, which makes it a useful tool for studying the mechanisms of action of various drugs and neurotransmitters. However, this compound also has some limitations. For example, this compound has poor solubility in water, which may limit its use in some experimental settings.
Orientations Futures
There are several future directions for research on N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is the development of this compound-based drugs for the treatment of psychiatric and neurological disorders. Another area of interest is the investigation of the mechanisms of action of this compound, which may provide insights into the pathophysiology of these disorders. Additionally, future research may focus on the optimization of the synthesis method of this compound and the development of new derivatives with improved pharmacological properties. Finally, the potential use of this compound in the treatment of inflammatory disorders and pain management warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The synthesis of this compound is well-established, and its pharmacological effects have been extensively studied in animal models. This compound exhibits potent antipsychotic, antidepressant, anxiolytic, antinociceptive, and anti-inflammatory effects, which suggest its potential use in the treatment of various disorders. Future research on this compound may focus on the development of this compound-based drugs, investigation of its mechanisms of action, optimization of the synthesis method, and exploration of its potential use in the treatment of inflammatory disorders and pain management.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 3,4-dimethylbenzoyl chloride with 4-methoxyphenylpiperazine in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been reported in several scientific articles, and the procedure is well-established.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have reported that this compound exhibits potent antipsychotic and antidepressant effects in animal models. This compound has also been shown to have anxiolytic properties, which makes it a potential candidate for the treatment of anxiety disorders. Furthermore, this compound has been reported to possess antinociceptive and anti-inflammatory effects, which suggests its potential use in pain management.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-4-5-17(14-16(15)2)21-20(24)23-12-10-22(11-13-23)18-6-8-19(25-3)9-7-18/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRAXCGPBVRHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5463543.png)
![2-(4-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5463549.png)
![2-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5463555.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-methylacetamide](/img/structure/B5463561.png)
![2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5463567.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5463587.png)
![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5463589.png)
![3-iodo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5463595.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine](/img/structure/B5463605.png)

![4-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzoyl)morpholine](/img/structure/B5463617.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5463648.png)
